molecular formula C17H11N3O2 B10832666 2-(3-Cyano-4-phenylpyrrol-1-yl)pyridine-4-carboxylic acid

2-(3-Cyano-4-phenylpyrrol-1-yl)pyridine-4-carboxylic acid

Cat. No.: B10832666
M. Wt: 289.29 g/mol
InChI Key: XMNOTSLRNISRFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID27841045-Compound-133” involves a one-pot three-component domino coupling reaction. The reaction includes indandione, 6-aminouracil or 4-aminocoumarin, and isatin or 5-bromoisatin, using polyethylene glycol-sulfonic acid as a catalyst in aqueous media at 70°C .

Industrial Production Methods: While specific industrial production methods for “PMID27841045-Compound-133” are not detailed, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and employing efficient purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: “PMID27841045-Compound-133” undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Involves xanthine dehydrogenase/oxidase and oxygen.

    Reduction: May involve reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes nucleophiles or electrophiles depending on the reaction type.

Major Products:

    Oxidation: Uric acid.

    Reduction and Substitution: Products vary based on the specific reagents and conditions used.

Comparison with Similar Compounds

“PMID27841045-Compound-133” can be compared with other compounds that interact with xanthine dehydrogenase/oxidase, such as:

    Allopurinol: A well-known inhibitor of xanthine oxidase used in the treatment of gout.

    Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure and higher potency.

    Topiroxostat: A newer xanthine oxidase inhibitor with unique pharmacokinetic properties.

Uniqueness: Its interaction with xanthine dehydrogenase/oxidase and the resulting modulation of oxidative stress pathways distinguish it from other similar compounds .

Properties

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

2-(3-cyano-4-phenylpyrrol-1-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C17H11N3O2/c18-9-14-10-20(11-15(14)12-4-2-1-3-5-12)16-8-13(17(21)22)6-7-19-16/h1-8,10-11H,(H,21,22)

InChI Key

XMNOTSLRNISRFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=C2C#N)C3=NC=CC(=C3)C(=O)O

Origin of Product

United States

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